(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone
Overview
Description
(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone is a chemical compound that features a bromine atom, a trifluoromethyl group, and a morpholine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-trifluoromethylbenzaldehyde and morpholine.
Reaction Conditions: The aldehyde group of 4-bromo-3-trifluoromethylbenzaldehyde is reacted with morpholine under acidic or basic conditions to form the corresponding imine.
Reduction: The imine is then reduced to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of specific catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Boronic acids and palladium catalysts are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials with unique properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and morpholine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorobenzaldehyde: Similar in structure but lacks the trifluoromethyl group and morpholine ring.
4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one: Contains a pyrrolidinone ring instead of a morpholine ring.
4-Bromo-3-(3-trifluoromethylphenyl)pyridine: Features a pyridine ring instead of a morpholine ring.
Uniqueness
(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone is unique due to the presence of both the trifluoromethyl group and the morpholine ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXFAXGBVNGPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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